Bupranolol

説明

This compound is a non-selective beta blocker with potency similar to [propanolol]. It does not have intrinsic sympathomimetic activity (ISA), but does have strong membrane stabilizing activity.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

An adrenergic-beta-2 antagonist that has been used for cardiac arrhythmia, angina pectoris, hypertension, glaucoma, and as an antithrombotic.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

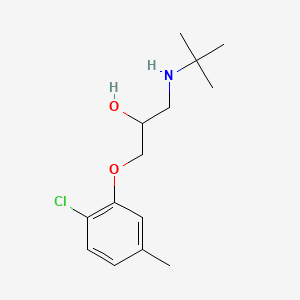

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRNZOQPUAHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022704 | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14556-46-8, 23284-25-5 | |

| Record name | (±)-Bupranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupranolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

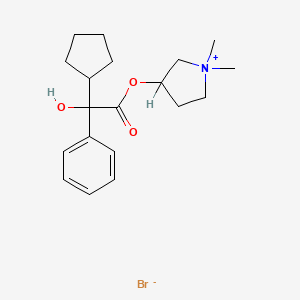

Foundational & Exploratory

The Discovery and Synthesis of Bupranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of bupranolol, a non-selective β-adrenergic receptor antagonist. It details the historical context of its development by C. H. Boehringer Sohn, its mechanism of action, and a detailed, two-step synthesis pathway. This guide includes experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the chemistry and pharmacology of this compound.

Introduction: The Dawn of Beta-Blockers and the Emergence of this compound

The discovery of β-adrenergic receptor antagonists, or beta-blockers, in the 1960s revolutionized the treatment of cardiovascular diseases.[1][2] Spearheaded by the pioneering work of Sir James Black, this new class of drugs offered a novel therapeutic approach by blocking the effects of adrenaline and noradrenaline on the heart.[3] This led to reduced heart rate, blood pressure, and myocardial oxygen demand, providing significant relief for conditions like angina pectoris, hypertension, and arrhythmias.[2]

In this competitive and innovative landscape, the German pharmaceutical company C. H. Boehringer Sohn, now known as Boehringer Ingelheim, emerged as a key player.[4] Building upon the foundational discoveries in the field, their research led to the development of this compound. This compound is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors, with strong membrane-stabilizing activity but no intrinsic sympathomimetic activity (ISA). Its development contributed to the growing arsenal of cardiovascular drugs that have since become mainstays in clinical practice.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors in various tissues, particularly the heart. This antagonism leads to a cascade of physiological responses:

-

Cardiovascular System: By blocking β1 receptors in the heart, this compound reduces heart rate (negative chronotropic effect), decreases the force of cardiac contraction (negative inotropic effect), and lowers blood pressure.

-

Other Effects: The blockade of β2 receptors can lead to bronchoconstriction and effects on metabolic processes.

The overall effect is a reduction in the workload of the heart and a decrease in blood pressure, making it an effective treatment for hypertension and tachycardia. It has also been used topically in the form of eye drops to treat glaucoma.

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process that begins with the formation of a key epoxide intermediate, followed by a ring-opening reaction with tert-butylamine.

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (Intermediate 2)

The first step involves the reaction of 2-chloro-5-methylphenol (Starting Material A) with epichlorohydrin (Starting Material B) in the presence of a base to form the epoxide intermediate. While a direct protocol for this specific reaction is not detailed in the available literature, a closely related synthesis of the precursor 3-(2-chloro-5-methylphenoxy)propane-1,2-diol provides a strong foundation for this step. The formation of the epoxide is a logical progression from this diol.

Experimental Protocol (based on analogous syntheses):

A mixture of 2-chloro-5-methylphenol, an excess of epichlorohydrin, and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol or acetone is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess epichlorohydrin and solvent are removed under reduced pressure. The residue is then treated with an aqueous solution of a base to facilitate the ring-closure to the epoxide. The product is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure or column chromatography.

Step 2: Synthesis of this compound

The final step is the nucleophilic ring-opening of the epoxide intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, with tert-butylamine. This reaction is analogous to the synthesis of other beta-blockers like propranolol.

Experimental Protocol (based on analogous syntheses):

1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent such as methanol or ethanol. An excess of tert-butylamine is added, and the mixture is heated under reflux for several hours. The reaction is monitored by TLC until the starting epoxide is consumed. The solvent and excess tert-butylamine are then removed by evaporation. The resulting crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product.

Data Presentation

Table 1: Reactants and Products

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-chloro-5-methylphenol |  | C₇H₇ClO | 142.58 | Starting Material A |

| Epichlorohydrin |  | C₃H₅ClO | 92.52 | Starting Material B |

| 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane |  | C₁₀H₁₁ClO₂ | 198.65 | Intermediate |

| tert-Butylamine |  | C₄H₁₁N | 73.14 | Reagent |

| This compound |  | C₁₄H₂₂ClNO₂ | 271.79 | Final Product |

Table 2: Quantitative Data for this compound Synthesis (Based on Analogous Propranolol Synthesis)

| Parameter | Value |

| Step 2 Reaction Time | 4.5 - 5 hours |

| Reaction Temperature | < 30°C (during addition), then 25-30°C |

| Yield | ≥ 93% |

| Purity (HPLC) | ≥ 99% |

Table 3: Spectroscopic Data for this compound (Predicted based on related structures)

| Spectroscopy | Key Peaks / Signals |

| ¹H NMR (DMSO-d₆) | δ (ppm): 0.9-1.1 (d, 6H, C(CH₃)₂), 2.2-2.3 (s, 3H, Ar-CH₃), 2.5-2.7 (m, 2H, CH₂-N), 3.8-4.0 (m, 3H, O-CH₂-CH), Aromatic protons, OH and NH protons. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~29 (C(CH₃)₂), ~20 (Ar-CH₃), ~50 (C(CH₃)₂), ~50 (CH₂-N), ~70 (CH-OH), ~70 (O-CH₂), Aromatic carbons. |

| IR (KBr, cm⁻¹) | ~3300 (O-H, N-H stretching), ~2960 (C-H stretching), ~1580, 1490 (C=C aromatic stretching), ~1240 (C-O ether stretching). |

| Mass Spec (m/z) | Molecular ion peak at ~271, fragmentation pattern showing loss of tert-butyl group. |

Visualizations

Caption: Synthesis pathway of this compound from starting materials.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound stands as a testament to the rapid advancements in cardiovascular pharmacology during the mid-20th century. Its discovery and development by C. H. Boehringer Sohn provided clinicians with another valuable tool for managing cardiovascular diseases. The synthesis of this compound, achievable through a straightforward two-step process, is a classic example of amine addition to an epoxide, a fundamental reaction in medicinal chemistry. This guide provides researchers and drug development professionals with a detailed understanding of the historical context, mechanism of action, and synthetic route of this compound, serving as a valuable resource for further research and development in the field of cardiovascular medicine.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 4. Boehringer Ingelheim - Wikipedia [en.wikipedia.org]

Bupranolol: A Comprehensive Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective β-adrenergic receptor antagonist with a potency comparable to propranolol.[1][2] It lacks intrinsic sympathomimetic activity (ISA) but exhibits strong membrane-stabilizing effects.[1][3] Primarily utilized in the management of hypertension and tachycardia, this compound is also formulated as eye drops for the treatment of glaucoma.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and signaling pathway visualizations to support its research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, analytical method development, and pharmacokinetic studies. The key chemical and physical properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |

| Chemical Formula | C₁₄H₂₂ClNO₂ | |

| Molecular Weight | 271.78 g/mol | |

| CAS Number | 14556-46-8 | |

| Physical Description | Solid | |

| Melting Point | 221 °C | |

| Water Solubility | 0.143 mg/mL | |

| Solubility in Organic Solvents | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) | |

| pKa (Strongest Basic) | 9.76 | |

| logP | 2.99 - 3.14 |

Pharmacology

This compound functions as a competitive antagonist at both β1 and β2-adrenergic receptors. This non-selective blockade of β-adrenergic receptors prevents the binding of catecholamines like epinephrine and norepinephrine, leading to a cascade of downstream effects.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the G-protein coupled receptor (GPCR) signaling pathway associated with β-adrenergic receptors. By blocking the receptor, this compound prevents the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), ultimately resulting in reduced phosphorylation of target proteins involved in cardiac muscle contraction and relaxation. The net effect is a decrease in heart rate, myocardial contractility, and blood pressure.

Caption: Signaling pathway of this compound's antagonism at β-adrenergic receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the research and development of this compound.

Determination of Melting Point

The melting point of a solid is a critical physical property for identification and purity assessment.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/minute initially.

-

Within 20 °C of the expected melting point (221 °C), the heating rate is reduced to 1-2 °C/minute to ensure accurate determination.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Procedure:

-

Add an excess amount of this compound to a known volume of each buffer in a sealed, clear glass vial. The excess solid should be visible.

-

Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) using a mechanical shaker or orbital incubator until equilibrium is reached. Equilibrium is generally assumed after 24-48 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant.

-

After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis).

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis: The solubility is reported in mg/mL or mol/L at each pH.

Caption: Workflow for determining the aqueous solubility of this compound.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity (Ki) of this compound for β-adrenergic receptors.

Methodology:

-

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol, [³H]-DHA), a non-selective β-blocker.

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a series of tubes, add a fixed concentration of the radioligand and a fixed amount of the receptor-containing cell membranes.

-

Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known potent unlabeled ligand (e.g., propranolol) to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial for determining the purity of the drug substance and detecting any degradation products. Forced degradation studies are performed to demonstrate the specificity of the method.

Methodology:

-

HPLC System and Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 270 nm).

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60-80 °C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60-80 °C for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C) for a specified period. Dissolve the sample in the mobile phase before injection.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

-

-

Analysis and Validation:

-

Analyze the stressed samples using the developed HPLC method.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and from each other.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This technical guide provides a comprehensive overview of the key chemical, physical, and pharmacological properties of this compound. The detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are intended to serve as a valuable resource for researchers and scientists involved in the study and development of this important β-adrenergic antagonist. Adherence to these or similarly validated methodologies will ensure the generation of high-quality, reliable data in a research setting.

References

Pharmacological Profile of Bupranolol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol is a non-selective β-adrenergic receptor antagonist with a chemical structure that gives rise to stereoisomerism, resulting in two enantiomers: (S)-bupranolol and (R)-bupranolol. As with many chiral drugs, the pharmacological activity of this compound is stereoselective, with one enantiomer often exhibiting significantly different potency and efficacy compared to the other. This technical guide provides a comprehensive overview of the pharmacological profile of this compound enantiomers, focusing on their receptor binding affinities, functional activities, and pharmacokinetic properties. The information presented herein is intended to support research, drug development, and a deeper understanding of the stereochemical nuances of this β-blocker.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity (K_i_) of Racemic this compound

| Adrenergic Receptor Subtype | K_i_ (nM) |

| β1 | 21.9 |

| β2 | 645.7 |

| β3 | 29.5 |

Note: Data represents the affinity of the racemic mixture of this compound.

Studies have consistently shown that the S-(-)-enantiomer of this compound is the more potent antagonist at β-adrenoceptors. Research on atypical β-adrenoceptors has demonstrated that S-(-)-bupranolol is a stereoselective antagonist, significantly shifting the dose-response curve of the agonist CGP 12177, while the R-(+)-enantiomer has no such effect. This highlights the pronounced stereoselectivity of this compound's interaction with its target receptors.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A typical protocol to determine the K_i_ values for this compound enantiomers would involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human β1, β2, or β3-adrenergic receptor subtypes.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used, such as [³H]-CGP 12177 for all three β-adrenoceptor subtypes.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes.

-

Increasing concentrations of unlabeled (S)-bupranolol or (R)-bupranolol are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as 1-10 µM propranolol.

-

-

Separation and Detection: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Activity

The functional activity of this compound enantiomers is a measure of their ability to inhibit the downstream signaling pathways initiated by agonist binding to β-adrenergic receptors. This is typically assessed by measuring the inhibition of cyclic AMP (cAMP) production.

Consistent with the binding affinity data, (S)-bupranolol is a more potent antagonist of β-adrenergic receptor function than (R)-bupranolol. (S)-bupranolol acts as a full competitive antagonist at β1, β2, and β3-adrenergic receptors, exhibiting negligible intrinsic agonist activity. This means that it effectively blocks the receptor without activating it. The R-(+)-enantiomer is significantly less potent.

While specific IC₅₀ or EC₅₀ values for the individual enantiomers at each of the three β-adrenergic receptor subtypes are not consistently reported in publicly available literature, the functional assays would be the definitive method to quantify their antagonist potency.

Experimental Protocol: cAMP Functional Assay

A cAMP functional assay measures the ability of a compound to modulate the production of the second messenger cAMP in response to an agonist. A typical protocol for determining the antagonist activity of this compound enantiomers is as follows:

-

Cell Culture: Cells expressing the human β1, β2, or β3-adrenergic receptor are cultured to an appropriate density.

-

Assay Setup:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then incubated with varying concentrations of (S)-bupranolol or (R)-bupranolol.

-

-

Agonist Stimulation: A known agonist for the specific β-adrenergic receptor subtype (e.g., isoproterenol) is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Luminescence-based assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP activates protein kinase A (PKA), leading to a change in a luciferase-mediated signal.

-

-

Data Analysis: The data are plotted as the concentration of the antagonist versus the response (cAMP level). A non-linear regression analysis is used to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Caption: Workflow for cAMP Functional Assay (Antagonist Mode).

Pharmacokinetics

The pharmacokinetic properties of this compound enantiomers, including absorption, distribution, metabolism, and excretion, are critical for understanding their clinical effects. While detailed pharmacokinetic data for the individual enantiomers of this compound are limited in publicly available literature, general principles of β-blocker stereoselective pharmacokinetics can be applied.

Table 2: General Pharmacokinetic Parameters of Racemic this compound

| Parameter | Value |

| Bioavailability | <10% (due to extensive first-pass metabolism) |

| Protein Binding | High |

| Metabolism | Primarily hepatic |

| Half-life (t₁/₂) | 2-4 hours |

| Excretion | Renal |

Note: Data represents the pharmacokinetic parameters of the racemic mixture of this compound.

For many β-blockers, stereoselective metabolism is observed, often favoring the metabolism of one enantiomer over the other. This can lead to different plasma concentrations and durations of action for the individual enantiomers. The metabolism of β-blockers is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 and CYP1A2 being major contributors for drugs like propranolol. It is plausible that this compound enantiomers also exhibit stereoselective metabolism by these enzymes.

Signaling Pathways

This compound, as a β-adrenergic antagonist, blocks the signaling pathways initiated by the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes.

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is primarily coupled to the Gs (stimulatory) G-protein. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility. This compound enantiomers, by blocking this receptor, prevent these downstream effects.

Caption: β1-Adrenergic Receptor Signaling Pathway.

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is unique in that it can couple to both Gs and Gi (inhibitory) G-proteins. The canonical pathway involves Gs coupling, leading to cAMP production and PKA activation, similar to the β1 receptor. However, under certain conditions, the β2 receptor can switch its coupling to Gi, which inhibits adenylyl cyclase and can activate other signaling pathways, such as the MAPK/ERK pathway. This compound enantiomers block both of these potential signaling cascades.

Caption: β2-Adrenergic Receptor Signaling Pathways (Gs and Gi Coupling).

β3-Adrenergic Receptor Signaling

The β3-adrenergic receptor is also coupled to the Gs protein, leading to increased cAMP and PKA activation. However, a key difference is that β3-AR signaling can also lead to the activation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO). NO then activates soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects, including vasodilation. S-bupranolol's unique blockade of the β3-AR is a distinguishing feature compared to other β-blockers like propranolol.

Caption: β3-Adrenergic Receptor Signaling Pathways.

Conclusion

The pharmacological profile of this compound is characterized by significant stereoselectivity, with the (S)-enantiomer being the primary contributor to its β-adrenergic blocking activity. (S)-bupranolol is a potent, full competitive antagonist at β1, β2, and β3-adrenergic receptors with negligible intrinsic activity. The unique blockade of the β3 receptor by S-bupranolol distinguishes it from other non-selective β-blockers. While comprehensive quantitative data for the individual enantiomers, particularly regarding receptor binding affinities and pharmacokinetics, are not fully available in the public domain, the existing evidence strongly supports the superior pharmacological activity of the (S)-enantiomer. Further research to fully characterize the individual enantiomers is warranted to optimize the therapeutic potential of this compound and to develop safer and more effective β-blocker therapies.

Metabolic Pathways and Resulting Metabolites of Bupranolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol, a non-selective β-adrenergic receptor antagonist, undergoes extensive first-pass metabolism, resulting in a complex profile of metabolites. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways of this compound, the resulting metabolites, and the analytical methodologies for their identification and quantification. The primary metabolic route involves the oxidation of the aromatic methyl group to form carboxythis compound, the major metabolite. Drawing parallels with the structurally similar beta-blocker propranolol, this guide also explores other potential metabolic transformations, including ring hydroxylation and N-desisopropylation, which are likely mediated by cytochrome P450 (CYP) isoenzymes such as CYP2D6 and CYP1A2. Furthermore, this document outlines detailed experimental protocols for the analysis of this compound and its metabolites in biological matrices and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its biotransformation.

Introduction

This compound is a non-selective beta-blocker used in the management of hypertension and glaucoma.[1] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism, with over 90% of the administered dose being metabolized before reaching systemic circulation.[1][2][3] Understanding the metabolic fate of this compound is crucial for drug development, as the resulting metabolites may possess their own pharmacological or toxicological properties. This guide synthesizes the available data on this compound metabolism, providing a detailed examination of its biotransformation pathways and the analytical techniques used to study them.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and involves several biochemical transformations. The main identified pathway is the oxidation of the methyl group on the benzene ring. However, based on the metabolism of structurally related beta-blockers like propranolol, other oxidative pathways are likely to occur.[4]

Primary Metabolic Pathway: Oxidation to Carboxythis compound

The principal metabolic transformation of this compound is the oxidation of the aromatic methyl group to a carboxylic acid, forming carboxythis compound (4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid). This metabolite is the most abundant and is predominantly excreted in the urine.

Inferred Metabolic Pathways

Due to the structural similarity between this compound and propranolol, it is highly probable that this compound undergoes other metabolic transformations analogous to those of propranolol. These inferred pathways include ring hydroxylation and N-desisopropylation.

Aromatic hydroxylation is a common metabolic pathway for many beta-blockers. For propranolol, this reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6. It is therefore postulated that this compound can be hydroxylated on the aromatic ring at various positions.

The removal of the isopropyl group from the side chain, known as N-desisopropylation, is another metabolic pathway observed for propranolol, primarily mediated by CYP1A2. This reaction would result in a primary amine metabolite of this compound.

Phase II metabolism, specifically glucuronidation, is a common conjugation reaction for beta-blockers and their phase I metabolites. The hydroxyl group on the propanolamine side chain of this compound and its hydroxylated metabolites are potential sites for glucuronidation.

Resulting Metabolites of this compound

The metabolic transformations of this compound result in a number of metabolites. While carboxythis compound is the only one extensively documented, others can be inferred from the metabolism of similar compounds.

-

Carboxythis compound: The major metabolite, formed by oxidation of the methyl group.

-

Hydroxythis compound isomers (inferred): Formed by the hydroxylation of the aromatic ring.

-

N-desisopropylthis compound (inferred): Formed by the removal of the isopropyl group.

-

This compound-O-glucuronide (inferred): Formed by the direct conjugation of glucuronic acid to the parent drug.

-

Hydroxythis compound-O-glucuronides (inferred): Formed by the conjugation of glucuronic acid to the hydroxylated metabolites.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is limited. The available information primarily focuses on the parent drug and its major metabolite, carboxythis compound.

| Parameter | Value | Reference |

| Pharmacokinetics of this compound | ||

| Bioavailability | < 10% | |

| Plasma Half-life | 2-4 hours | |

| Protein Binding | 76% | |

| Metabolism | ||

| First-pass Metabolism | > 90% | |

| Excretion of Carboxythis compound | ||

| Renal Excretion within 24h | 88% of the metabolite |

Table 1: Pharmacokinetic and Metabolic Data for this compound.

Experimental Protocols

The identification and quantification of this compound and its metabolites in biological matrices typically involve chromatographic methods coupled with mass spectrometry. As specific, validated protocols for this compound are not widely published, a general method adapted from the analysis of similar beta-blockers is provided below. This method would require validation for the specific analysis of this compound and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load 1 mL of plasma or urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound and its metabolites with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for analysis.

Analytical Method: HPLC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 5% B, hold for 1 minute.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 2 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical - require optimization):

-

This compound: Precursor ion (e.g., m/z 272.2) -> Product ion (e.g., m/z 116.1)

-

Carboxythis compound: Precursor ion (e.g., m/z 302.1) -> Product ion (e.g., m/z 116.1)

-

Hydroxythis compound: Precursor ion (e.g., m/z 288.2) -> Product ion (e.g., m/z 116.1)

-

N-desisopropylthis compound: Precursor ion (e.g., m/z 230.1) -> Product ion (e.g., m/z 74.1)

-

-

-

Data Analysis: Quantify the analytes using a calibration curve prepared with known concentrations of analytical standards.

Visualizations

Metabolic Pathways of this compound

Figure 1: Metabolic pathways of this compound.

Experimental Workflow for this compound Metabolite Analysis

Figure 2: Workflow for this compound metabolite analysis.

Conclusion

The metabolism of this compound is extensive, with carboxythis compound being the primary and well-documented metabolite. Based on the biotransformation of the structurally similar drug propranolol, other metabolic pathways, including ring hydroxylation and N-desisopropylation, are likely to contribute to the overall metabolic profile of this compound. The analytical methods outlined in this guide, particularly HPLC-MS/MS, provide the necessary sensitivity and selectivity for the comprehensive study of these metabolic pathways. Further research is warranted to definitively identify all metabolites of this compound and to quantify their formation and clearance, which will contribute to a more complete understanding of its pharmacology and toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies of Bupranolol: An Analysis of Available Data and a Pivot to a Closely Related Compound

A comprehensive review of scientific literature reveals a significant scarcity of initial in-vitro studies and cell line responses specifically focused on the beta-blocker Bupranolol in the context of cancer research. Despite extensive searches of academic databases and research publications, no substantial quantitative data, detailed experimental protocols, or elucidated signaling pathways pertaining to this compound's effects on cancer cell lines could be identified.

This technical guide will, therefore, address this data gap by providing a detailed overview of the in-vitro effects of Propranolol , a structurally and functionally similar non-selective beta-blocker. The information presented for Propranolol may offer valuable insights into the potential mechanisms and effects of this compound, given their shared pharmacological class. This guide is intended for researchers, scientists, and drug development professionals interested in the potential anti-cancer applications of non-selective beta-blockers.

A Note on the Lack of this compound-Specific Data

The absence of specific in-vitro studies on this compound's impact on cancer cell lines is a critical finding. While this compound is a known non-selective beta-blocker, its potential as an anti-cancer agent has not been a significant focus of published research to date. This presents both a challenge and an opportunity for the research community. The challenge lies in the inability to directly answer questions about its efficacy and mechanisms in cancer. The opportunity, however, is the wide-open field for novel research into this compound.

In-Vitro Studies and Cell Line Responses to Propranolol

In contrast to this compound, Propranolol has been the subject of numerous in-vitro studies investigating its effects on various cancer cell lines. These studies have explored its impact on cell viability, apoptosis, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Propranolol in different cancer cell lines as reported in various studies. These values indicate the concentration of Propranolol required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| HepG2 | Liver Cancer | Not specified, but inhibition observed at 40 and 80 µmol/l | 48 hours | [1] |

| HepG2.2.15 | Liver Cancer | Not specified, but inhibition observed at 40 and 80 µmol/l | 48 hours | [1] |

| Molt-4 | Leukemia | ≥ 200 µM | 12, 24, 48 hours | [2] |

| Jurkat | Leukemia | ≥ 200 µM | 12, 24, 48 hours | [2] |

| U937 | Leukemia | ≥ 200 µM | 12, 24, 48 hours | [2] |

| A549 | Non-Small Cell Lung Cancer | 119.3 ± 12.7 µM | 72 hours | |

| H1299 | Non-Small Cell Lung Cancer | 98.8 ± 10.3 µM | 72 hours | |

| A375 | Melanoma | 65.33 - 98.17 µM | 24 - 72 hours | |

| P-3 | Acral Melanoma | 116.86 - 148.60 µM | 24 - 72 hours | |

| P-6 | Acral Melanoma | 88.24 - 118.23 µM | 24 - 72 hours | |

| HCT-116 | Colorectal Cancer | 25.5 µM | 36 hours | |

| HT-29 | Colorectal Cancer | 39.04 µM | 36 hours | |

| MB49 | Bladder Cancer | 79.93 µM | 24 hours | |

| 5637 | Bladder Cancer | 91.08 µM | 24 hours |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Experimental Protocols

The methodologies employed in the cited studies to assess the in-vitro effects of Propranolol typically involve the following key steps:

1. Cell Culture:

-

Cell Lines: A variety of human cancer cell lines are used, including those from liver, leukemia, lung, melanoma, colorectal, and bladder cancers.

-

Culture Medium: Cells are typically cultured in standard media such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity and Viability Assays:

-

MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of Propranolol for specific durations, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

-

Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Cells are treated with Propranolol, and then a sample is mixed with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is then calculated.

3. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Hoechst Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei, which can be observed by fluorescence microscopy after Hoechst staining.

-

Western Blotting for Apoptosis-Related Proteins: The expression levels of key proteins involved in apoptosis, such as caspases (e.g., caspase-3, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP, are analyzed by Western blotting to elucidate the apoptotic pathway.

4. Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining and Flow Cytometry: Cells are treated with Propranolol, fixed, and stained with PI, which stoichiometrically binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways

The in-vitro studies on Propranolol suggest its involvement in modulating several key signaling pathways in cancer cells.

Caption: Propranolol's multifaceted impact on cancer cell signaling pathways.

Signaling Pathway Description:

Propranolol, as a non-selective beta-adrenergic receptor antagonist, primarily functions by blocking these receptors on the cell surface. This inhibition disrupts the downstream signaling cascades that are often exploited by cancer cells to promote their growth and survival. The key pathways affected include:

-

cAMP/PKA Pathway: By blocking beta-adrenergic receptors, Propranolol inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including the transcription factor CREB, which is involved in cell proliferation and survival.

-

AKT and MAPK Pathways: Studies have shown that Propranolol can lead to the inactivation of the AKT and MAPK (including ERK and p38) signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their inhibition by Propranolol contributes to its anti-cancer effects.

-

ROS/JNK Pathway: Some studies suggest that Propranolol can induce the production of Reactive Oxygen Species (ROS), which can lead to cellular stress and activate the JNK signaling pathway, ultimately promoting apoptosis.

The culmination of these effects is the induction of apoptosis (programmed cell death) and cell cycle arrest , thereby inhibiting the proliferation of cancer cells.

Conclusion and Future Directions

While the direct investigation of this compound's in-vitro effects on cancer cell lines remains a significant gap in the current scientific literature, the extensive research on the similar non-selective beta-blocker, Propranolol, provides a strong foundation for future studies. The data on Propranolol's ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, along with the elucidation of its impact on key signaling pathways, suggests that this compound may possess similar anti-cancer properties.

Future research should focus on conducting initial in-vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Subsequent studies could then delve into its mechanisms of action, including its impact on apoptosis, cell cycle progression, and the specific signaling pathways involved. Such research would be instrumental in determining if this compound holds promise as a repurposed drug for cancer therapy.

References

Therapeutic Potential of Bupranolol in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol, a non-selective β-adrenergic receptor antagonist, continues to be a molecule of significant interest in cardiovascular research. Its ability to competitively block both β1 and β2 adrenergic receptors confers a range of physiological effects, including reductions in heart rate, myocardial contractility, and blood pressure. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, downstream signaling effects, and preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to facilitate further research and development in this area.

Introduction

β-Adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias[1][2]. This compound is a competitive, non-selective beta-blocker with a potency comparable to propranolol and possesses strong membrane-stabilizing activity without intrinsic sympathomimetic activity[3]. By antagonizing the effects of catecholamines such as epinephrine and norepinephrine at β-adrenergic receptors, this compound modulates the sympathetic nervous system's influence on the heart and vasculature, leading to clinically relevant cardiovascular effects[3]. This guide delves into the core pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms to support ongoing cardiovascular research.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors[3]. This blockade inhibits the downstream signaling cascade typically initiated by catecholamine binding.

Beta-Adrenergic Signaling Cascade

The binding of agonists like epinephrine and norepinephrine to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). cAMP, a crucial second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and relaxation (lusitropy).

By blocking the initial receptor binding, this compound prevents this entire cascade, resulting in a reduction of intracellular cAMP levels and a dampening of the sympathetic response in cardiac tissue.

References

- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 2. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets and Off-Target Activities of Bupranolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol is a non-selective β-adrenergic receptor antagonist with therapeutic applications in the management of hypertension, tachycardia, and glaucoma.[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its primary molecular targets and potential off-target activities. Quantitative data on its binding affinities and functional antagonism at β-adrenergic receptors are presented, along with detailed experimental protocols for their determination. While comprehensive off-target screening data for this compound is not extensively available in the public domain, this guide outlines the methodologies for such investigations, including kinase profiling and broader G-protein coupled receptor (GPCR) screening, to facilitate further research into its pharmacological profile.

Primary Molecular Targets: β-Adrenergic Receptors

This compound's primary mechanism of action is the competitive, non-selective antagonism of β-adrenergic receptors (β-ARs), including β1, β2, and β3 subtypes.[3] It exhibits no intrinsic sympathomimetic activity (ISA) but possesses strong membrane-stabilizing activity, similar in potency to propranolol.[2][3] By blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors, this compound mitigates the downstream signaling cascades, leading to its therapeutic effects.

Quantitative Analysis of this compound's Interaction with β-Adrenergic Receptors

The affinity and potency of this compound at β-ARs have been quantified using various in vitro and in vivo experimental approaches. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound for β-Adrenergic Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | pKi | Reference |

| β1-Adrenoceptor | (-)-Bupranolol | Radioligand Binding | Rat Cerebrocortical Membranes | 8.8 |

Table 2: Functional Antagonism of this compound at β-Adrenergic Receptors

| Receptor Subtype | Agonist | Tissue/System | Measured Effect | pA2 Value | Reference |

| β1-Adrenoceptor (high-affinity state) | Xamoterol | Pithed Rat | Tachycardia | 7.9 | |

| β1-Adrenoceptor (low-affinity state) | CGP 12177 | Pithed Rat | Tachycardia | 6.1 | |

| β2-Adrenoceptor | Isoprenaline | Guinea Pig Taenia Caecum | Relaxation | 8.60 | |

| β2-Adrenoceptor | Salbutamol | Guinea Pig Taenia Caecum | Relaxation | 8.69 | |

| β3-Adrenoceptor | Isoprenaline | Guinea Pig Taenia Caecum | Relaxation | 5.77 | |

| β3-Adrenoceptor | Salbutamol | Guinea Pig Taenia Caecum | Relaxation | 5.97 |

Off-Target Activities and Broader Pharmacological Profile

Membrane Stabilizing Activity

This compound is known to have strong membrane-stabilizing activity, a property shared with other beta-blockers like propranolol. This effect is akin to that of Class I antiarrhythmic drugs and is related to the blockade of sodium channels. While not its primary mechanism of action for hypertension, this activity may contribute to its antiarrhythmic effects.

Potential Interaction with Serotonin (5-HT) Receptors

Several beta-blockers have been shown to interact with serotonin receptors, particularly the 5-HT1A subtype. Studies on propranolol have demonstrated direct binding to 5-HT receptors. Although specific binding data for this compound at 5-HT receptors is lacking, its structural similarity to other beta-blockers suggests this as a potential area for investigation.

Potential Interaction with Gut Hormone Receptors

In silico studies have suggested that beta-blockers may have off-target effects on gut hormone receptors such as the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR). These interactions could potentially influence glucose metabolism. However, experimental validation of this compound's activity at these receptors is required.

Signaling Pathways

The primary signaling pathway affected by this compound is the β-adrenergic receptor-G protein-adenylyl cyclase cascade.

Caption: this compound's antagonism of the β-adrenergic receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular pharmacology of this compound.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

Objective: To quantify the affinity of a test compound (this compound) for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells, or tissue homogenates like rat brain cortex).

-

Radioligand: A high-affinity radiolabeled antagonist for β-ARs (e.g., [3H]CGP 12177 or [125I]Iodocyanopindolol).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β-AR antagonist (e.g., Propranolol).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

-

Non-specific Binding: Radioligand + High concentration of non-labeled antagonist + Membrane Preparation.

-

Competition Binding: Radioligand + Varying concentrations of this compound + Membrane Preparation.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Functional Antagonism Assay (Schild Analysis for pA2 Determination)

This protocol is used to determine the pA2 value of this compound, which is a measure of its antagonist potency in a functional assay.

Objective: To quantify the potency of a competitive antagonist (this compound) by measuring the rightward shift it causes in the concentration-response curve of an agonist.

Materials:

-

Isolated Tissue Preparation: An isolated tissue that responds to a β-adrenergic agonist (e.g., guinea pig taenia caecum for β2/β3 relaxation, or rat atria for β1 chronotropic effects).

-

Agonist: A β-adrenergic agonist (e.g., Isoprenaline, Salbutamol, or Xamoterol).

-

Antagonist: this compound hydrochloride.

-

Physiological Salt Solution: (e.g., Krebs-Henseleit solution) aerated with carbogen (95% O2, 5% CO2).

-

Organ Bath and Transducer System.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature (e.g., 37°C). Allow the tissue to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath and record the response at each concentration to generate a control concentration-response curve.

-

Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production, a key second messenger in β-AR signaling.

Objective: To determine the functional antagonism of this compound by measuring its effect on agonist-stimulated intracellular cAMP levels.

Materials:

-

Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Agonist: A β-adrenergic agonist (e.g., Isoprenaline).

-

Antagonist: this compound hydrochloride.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., ELISA, HTRF, or AlphaScreen).

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to the wells and incubate for a short period (e.g., 10-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

-

Methodologies for Off-Target Profiling

To fully characterize the selectivity of this compound, it is essential to screen it against a broad range of potential off-targets. The following are standard methodologies for such investigations.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases.

Methodology:

-

Biochemical Assays: In vitro assays are performed using purified recombinant kinases. The ability of this compound to inhibit the phosphorylation of a generic or specific substrate is measured. The results are typically expressed as the percentage of inhibition at a given concentration (e.g., 1 or 10 µM) or as IC50 values for any significant hits.

-

Cell-based Assays: The effect of this compound on specific phosphorylation events within a cell can be assessed using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics.

Broad GPCR Screening

Objective: To identify any interactions of this compound with other G-protein coupled receptors.

Methodology:

-

Radioligand Binding Panels: this compound is tested at a fixed concentration (e.g., 10 µM) in a panel of radioligand binding assays for a diverse set of GPCRs. Significant inhibition of radioligand binding (e.g., >50%) would indicate a potential off-target interaction, which can then be followed up with concentration-response studies to determine the Ki.

-

Functional Screening Panels: A panel of cell lines, each expressing a different GPCR, is used. The ability of this compound to either agonize the receptor or antagonize a known agonist is measured, typically by detecting changes in second messengers like cAMP or intracellular calcium.

Caption: A generalized workflow for comprehensive off-target screening of a compound.

Conclusion

This compound is a well-characterized non-selective β-adrenergic receptor antagonist. Its on-target pharmacology is well-documented with quantitative data supporting its potent antagonism at β1, β2, and β3 receptors. While its membrane-stabilizing activity is a known feature, a comprehensive understanding of its off-target profile, particularly concerning interactions with the broader kinome and other GPCRs, remains an area for further investigation. The experimental protocols and methodologies outlined in this guide provide a framework for both the continued study of its primary mechanism of action and the exploration of its potential off-target interactions, which is crucial for a complete understanding of its therapeutic and adverse effect profiles.

References

Methodological & Application

Standard protocol for Bupranolol synthesis in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bupranolol is a non-selective β-adrenergic receptor antagonist (beta-blocker) used in the management of hypertension and glaucoma. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, along with relevant quantitative data and diagrams to illustrate the synthetic pathway and mechanism of action.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an epoxide intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, from 2-chloro-5-methylphenol and epichlorohydrin under basic conditions. The second step is the nucleophilic ring-opening of the epoxide with tert-butylamine to yield the final product, 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol (this compound).

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides representative data based on the synthesis of analogous β-blockers.

| Parameter | Value | Reference |

| Step 1: Epoxide Formation | ||

| Reactant Ratio (2-chloro-5-methylphenol:Epichlorohydrin:NaOH) | 1 : 1.5 : 1.2 (molar ratio) | Representative |

| Reaction Temperature | 60-70 °C | Representative |

| Reaction Time | 4-6 hours | Representative |

| Typical Yield | 85-95% | Representative |

| Step 2: Amination | ||

| Reactant Ratio (Epoxide:tert-butylamine) | 1 : 2 (molar ratio) | Representative |

| Solvent | Ethanol or Toluene | Representative |

| Reaction Temperature | 80-100 °C (Reflux) | Representative |

| Reaction Time | 6-8 hours | Representative |

| Typical Yield | 70-85% | Representative |

| Final Product Characterization | ||

| Melting Point | Not available | |

| Purity (by HPLC) | >98% | Representative |

Spectroscopic Data (Representative for a similar β-blocker, Propranolol)

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.2 (m, Ar-H), 6.8-7.5 (m, Ar-H), 4.1-4.3 (m, -OCH₂-), 3.0-3.3 (m, -CH₂N-), 2.8 (septet, -CH(CH₃)₂), 1.2 (d, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 154.8, 134.5, 126.8, 126.2, 125.8, 125.4, 122.3, 120.8, 105.1 (Aromatic C), 70.2 (-OCH₂-), 68.9 (-CHOH-), 49.5 (-CH₂N-), 49.2 (-CH(CH₃)₂), 22.8 (-CH(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1580, 1450 (C=C aromatic stretch), ~1240 (Ar-O-C stretch) |

| Mass Spectrum (EI, m/z) | 271 (M⁺), 199, 144, 72 (base peak) |

Experimental Protocols

Materials and Reagents:

-

2-chloro-5-methylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

tert-Butylamine

-

Ethanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator)

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-5-methylphenol (e.g., 14.26 g, 0.1 mol) in water (100 mL).

-

Addition of Base: Add a solution of sodium hydroxide (e.g., 4.8 g, 0.12 mol) in water (20 mL) dropwise to the flask with stirring.

-

Addition of Epichlorohydrin: To the resulting solution, add epichlorohydrin (e.g., 13.88 g, 0.15 mol) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane as an oil. The crude product can be purified further by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound (1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (e.g., 19.87 g, 0.1 mol) in ethanol (100 mL).

-

Addition of Amine: Add tert-butylamine (e.g., 14.63 g, 0.2 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (around 80-100 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the epoxide is consumed.

-

Isolation of Crude Product: After completion, cool the reaction mixture and remove the solvent and excess tert-butylamine under reduced pressure.

-

Purification:

-

Acid-Base Extraction: Dissolve the residue in dilute hydrochloric acid (e.g., 1 M HCl). Wash the acidic solution with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a sodium hydroxide solution to precipitate the this compound free base. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude this compound.

-

Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Visualizations

Caption: Synthetic route to this compound.

Caption: Workflow for this compound synthesis.

Application Notes and Protocols for the Purification of Bupranolol using High-Performance Liquid Chromatography